molecular formula C15H12N2O5 B5746558 2,6-dimethylbenzo-1,4-quinone 1-[O-(3-nitrobenzoyl)oxime]

2,6-dimethylbenzo-1,4-quinone 1-[O-(3-nitrobenzoyl)oxime]

Cat. No. B5746558
M. Wt: 300.27 g/mol
InChI Key: CFPDHOQNLVULIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-dimethylbenzo-1,4-quinone 1-[O-(3-nitrobenzoyl)oxime] is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is also known as DMNQ-NO, and it is a redox-active molecule that can undergo reversible electron transfer reactions. The unique properties of DMNQ-NO make it a valuable tool for studying various biological and biochemical processes.

Mechanism of Action

DMNQ-NO acts as a redox-active molecule that can undergo reversible electron transfer reactions. It can accept electrons from reducing agents and donate electrons to oxidizing agents. This property makes DMNQ-NO a valuable tool for studying various redox-dependent processes in cells and tissues.
Biochemical and Physiological Effects:
DMNQ-NO has been shown to induce oxidative stress in cells and tissues. This can lead to the activation of various signaling pathways that regulate cell growth, differentiation, and apoptosis. DMNQ-NO has also been shown to affect mitochondrial function and energy metabolism in cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of DMNQ-NO is its ability to induce oxidative stress in cells and tissues. This property makes it a valuable tool for studying various biological and biochemical processes that are affected by oxidative stress. However, DMNQ-NO can also be toxic to cells at high concentrations, and this can limit its use in certain experiments.

Future Directions

There are several future directions for research involving DMNQ-NO. One area of interest is the role of DMNQ-NO in regulating mitochondrial function and energy metabolism. Another area of interest is the use of DMNQ-NO as a tool for studying the effects of oxidative stress on cellular signaling pathways. Additionally, the development of new derivatives of DMNQ-NO with improved properties and reduced toxicity could lead to new applications in scientific research.

Synthesis Methods

DMNQ-NO can be synthesized by reacting 2,6-dimethyl-1,4-benzoquinone with 3-nitrobenzohydroxamic acid in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields a pure product that can be easily purified and characterized.

Scientific Research Applications

DMNQ-NO has been used extensively in scientific research to study various biological and biochemical processes. One of the most significant applications of DMNQ-NO is in the study of oxidative stress and its effects on cells and tissues. DMNQ-NO can be used to induce oxidative stress in cells, and this can help researchers understand the mechanisms underlying oxidative stress-induced cell damage.

properties

IUPAC Name

[(2,6-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O5/c1-9-6-13(18)7-10(2)14(9)16-22-15(19)11-4-3-5-12(8-11)17(20)21/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFPDHOQNLVULIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C=C(C1=NOC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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